BenchChemオンラインストアへようこそ!

Imidazo[1,5-c]pyrimidine

p38 MAP kinase TNF-alpha inhibition anti-inflammatory

Imidazo[1,5-c]pyrimidine (CAS 274-48-6, molecular formula C₆H₅N₃) is a fused nitrogen-containing bicyclic heterocycle composed of an imidazole ring annulated at the [1,5-c] position to a pyrimidine nucleus. As an unsubstituted parent scaffold, it serves as the foundational core for a broad family of functionalized derivatives that exhibit differentiated pharmacological profiles across multiple target classes, including p38 MAP kinase, human cytomegalovirus (hCMV) UL70 primase, embryonic ectoderm development (EED) protein, and histidinol dehydrogenase (HDH).

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-48-6
Cat. No. B12980393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-c]pyrimidine
CAS274-48-6
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=CN=C2
InChIInChI=1S/C6H5N3/c1-2-7-4-9-5-8-3-6(1)9/h1-5H
InChIKeyAGYYYBIAZFILKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-c]pyrimidine (CAS 274-48-6): Core Scaffold Characterization and Scientific Procurement Context


Imidazo[1,5-c]pyrimidine (CAS 274-48-6, molecular formula C₆H₅N₃) is a fused nitrogen-containing bicyclic heterocycle composed of an imidazole ring annulated at the [1,5-c] position to a pyrimidine nucleus . As an unsubstituted parent scaffold, it serves as the foundational core for a broad family of functionalized derivatives that exhibit differentiated pharmacological profiles across multiple target classes, including p38 MAP kinase, human cytomegalovirus (hCMV) UL70 primase, embryonic ectoderm development (EED) protein, and histidinol dehydrogenase (HDH) . The molecular weight of 119.12 g/mol and the absence of additional substituents make this compound the minimal synthetic entry point for constructing diverse analogue libraries .

Why Imidazo[1,5-c]pyrimidine Cannot Be Interchanged with Imidazo[1,2-c]pyrimidine or Imidazo[1,5-a]pyrimidine Scaffolds in Discovery Programs


The annulation regiochemistry of the imidazole ring onto the pyrimidine core dictates the spatial orientation of hydrogen bond donors/acceptors and the π-electron distribution across the bicyclic system, leading to fundamentally different target engagement profiles . Imidazo[1,2-c]pyrimidine derivatives are predominantly exploited as Syk kinase inhibitors (e.g., BAY 61-3606, Syk IC₅₀ = 10 nM), while imidazo[1,5-a]pyrimidine derivatives have been optimized as RORc inverse agonists with >300-fold selectivity and as antifungal agents targeting CYP51 . The imidazo[1,5-c]pyrimidine scaffold uniquely positions the bridgehead nitrogen to enable interactions with the conserved hinge region of p38 MAP kinase and with the UL70 primase active site, a binding mode not achievable with the [1,2-c] or [1,5-a] regioisomers . These regioisomer-dependent selectivity profiles render generic scaffold interchange scientifically unsound.

Quantitative Differential Evidence for Imidazo[1,5-c]pyrimidine Derivatives Versus Structural Analogs


p38 MAP Kinase Inhibition: Imidazo[1,5-c]pyrimidine Scaffold Versus Imidazole-Based p38 Inhibitors

Functionalized imidazo[1,5-c]pyrimidine derivatives inhibit p38 MAP kinase with IC₅₀ values reaching 790 nM, as measured in isolated enzyme assays, and suppress TNF-α release from peripheral blood mononuclear cells (PBMCs) . In a direct head-to-head comparison, the pyridinyl-pyrimidine derivative compound 14 inhibited TNF-α release with an IC₅₀ of 3.2 µM and IL-1β release with an IC₅₀ of 2.3 µM, closely matching the model imidazole inhibitor ML 3163 (TNF-α IC₅₀ = 3.7 µM; IL-1β IC₅₀ = 0.9 µM) while offering a synthetically distinct and patentably differentiated chemotype . The pyrimidine-based series was generally less potent than the imidazole series, but the scaffold tunability of imidazo[1,5-c]pyrimidine allows for rational optimization of kinase selectivity beyond what is accessible with simple imidazoles .

p38 MAP kinase TNF-alpha inhibition anti-inflammatory cytokine release

Anti-hCMV Activity: Imidazo[1,5-c]pyrimidine-Derived hCMV UL70 Primase Inhibitors Versus Ganciclovir and Cidofovir

Imidazolyl-pyrimidine compounds derived from the imidazo[1,5-c]pyrimidine core act as irreversible inhibitors of the hCMV UL70 primase, a virus-specific helicase-primase complex essential for viral DNA replication . Through extensive SAR optimization, lead compounds achieved anti-CMV IC₅₀ values of 150 nM in both viral yield and viral DNA replication assays, rivaling ganciclovir and cidofovir in antiviral potency but with significantly reduced cytotoxicity compared to these marketed nucleoside analogs . The inhibitors are mechanistically differentiated as non-nucleoside inhibitors that covalently modify the UL70 primase, providing specificity for hCMV over other herpesviruses .

antiviral human cytomegalovirus UL70 primase non-nucleoside inhibitor

PKM2 Inhibition: Imidazo[1,5-c]pyrimidine-Derived PKM2 Inhibitors Versus Anti-Proliferative Kinase Inhibitors

A series of imidazopyrimidine derivatives bearing substituents at the imidazo[1,5-c]pyrimidine core positions exhibited potent inhibition of pyruvate kinase M2 (PKM2), a key regulator of cancer cell metabolism . The most active compound (16j) achieved a PKM2 IC₅₀ of 0.027 ± 0.001 µM, with anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12.24 ± 1.3 µM) and A-549 lung cancer cells (IC₅₀ = 26.20 ± 3.0 µM) . Across the ten-compound series, PKM2 inhibitory potency spanned four orders of magnitude (0.027 µM to 1.86 µM), illustrating the scaffold's tunability through substituent variation .

PKM2 inhibitor cancer metabolism MCF-7 anti-proliferative

Bronchodilator Activity: Imidazo[1,5-c]pyrimidin-5-ones as Clinically-Differentiated Bronchodilator Agents Not Achievable with [1,2-c] or [1,5-a] Regioisomers

Substituted imidazo[1,5-c]pyrimidines and imidazo[1,5-c]pyrimidin-5-ones were discovered to possess potent bronchodilator activity, as disclosed in multiple U.S. patents assigned to Riker Laboratories/3M Company . The structure-activity relationship is regiospecific: the bronchodilator pharmacophore requires the [1,5-c] fusion geometry and is not reproduced by the corresponding imidazo[1,2-c]pyrimidines or imidazo[1,5-a]pyrimidines . A broad panel of exemplified compounds with systematic variation at the 3, 5, 6, and 7 positions demonstrates the synthetic versatility of the scaffold for respiratory drug discovery .

bronchodilator respiratory imidazo[1,5-c]pyrimidin-5-one pharmacological method

Synthetic Accessibility Advantage: One-Pot Synthesis of Imidazo[1,5-c]pyrimidine Derivatives from Readily Available 4,6-Dichloropyrimidine

A one-pot synthetic methodology enables direct access to imidazo[1,5-c]pyrimidine derivatives from commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) and benzyl isocyanides in moderate yields, providing a significantly streamlined route compared to the multi-step procedures required for imidazo[1,2-c]pyrimidine and imidazo[1,5-a]pyrimidine scaffolds . The synthesis of the fully unsaturated imidazo[1,5-c]pyrimidine ring system, first reported by Wade in 1986, requires starting from 6-aminomethyluracil via complementary multi-step procedures that enable systematic derivatization at positions 3, 5, 6, and 7, achieving product distribution control through acyl substituent selection .

one-pot synthesis benzyl isocyanides synthetic methodology heterocyclic chemistry

EED Inhibitor Design: 3D-QSAR-Guided Rational Optimization of Imidazo[1,5-c]pyrimidine Derivatives with Validated Predictive Models

The imidazo[1,5-c]pyrimidine scaffold was employed as the core template for a series of embryonic ectoderm development (EED) inhibitors, for which the first 3D-QSAR study was conducted using CoMFA (q² = 0.792, r² = 0.994, r²_pred = 0.74) and CoMSIA (q² = 0.873, r² = 0.994, r²_pred = 0.81) methodologies . The high predictive power of both models validates the scaffold's amenability to computational-guided design, and five novel molecules designed using the contour maps demonstrated ADME properties within acceptable ranges . Molecular docking identified cation-π, π-π stacking, and hydrogen bonding as the principal interactions governing target engagement at the EED binding pocket .

EED inhibitor 3D-QSAR cancer therapeutics embryonic ectoderm development

Optimal Research and Industrial Application Domains for Imidazo[1,5-c]pyrimidine (CAS 274-48-6)


Anti-Inflammatory Drug Discovery: p38 MAP Kinase Inhibitor Lead Generation and Analogue Synthesis

Procurement of the imidazo[1,5-c]pyrimidine parent scaffold is indicated for medicinal chemistry programs targeting p38 MAP kinase-mediated inflammatory disorders, including rheumatoid arthritis and Crohn's disease. Functionalized derivatives have demonstrated p38 IC₅₀ values of 790 nM and equipotent TNF-α suppression compared to the imidazole inhibitor ML 3163, while offering a structurally differentiated chemical series for intellectual property generation . The scaffold's tunability enables systematic exploration of kinase selectivity profiles .

Antiviral Therapeutic Development: hCMV UL70 Primase Irreversible Inhibitor Optimization

Research groups developing next-generation hCMV therapeutics should prioritize imidazo[1,5-c]pyrimidine-derived primase inhibitors based on their validated 150 nM anti-CMV IC₅₀, oral bioavailability, and improved cytotoxicity margin versus ganciclovir and cidofovir . The irreversible, non-nucleoside mechanism of action addresses resistance liabilities associated with current standard-of-care nucleoside analogs .

Oncology Metabolism Research: Potent PKM2 Inhibitor Probe and Lead Development

The scaffold is a rational procurement choice for cancer metabolism programs requiring potent PKM2 inhibition. The most active imidazo[1,5-c]pyrimidine derivative (16j) achieves a PKM2 IC₅₀ of 27 nM with anti-proliferative activity against MCF-7 breast cancer cells, with a >69-fold dynamic range across the series enabling fine-tuning of potency and selectivity .

Respiratory Drug Discovery: Regiospecific Bronchodilator Pharmacophore Development

For respiratory therapeutic programs, the imidazo[1,5-c]pyrimidine scaffold is the only annulation isomer with patent-validated bronchodilator pharmacology. The [1,5-c] fusion geometry is essential for bronchodilator activity, as evidenced by the absence of this property in the [1,2-c] and [1,5-a] regioisomer patent families . Compounds can be systematically derivatized at positions 3, 5, 6, and 7 for pharmacological optimization .

Quote Request

Request a Quote for Imidazo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.